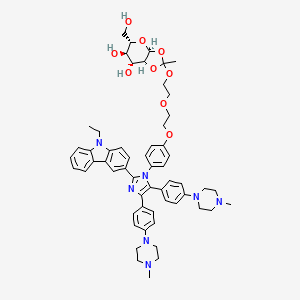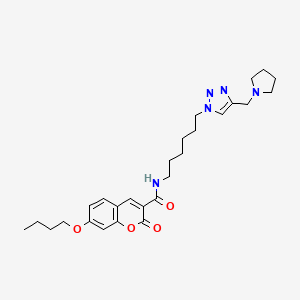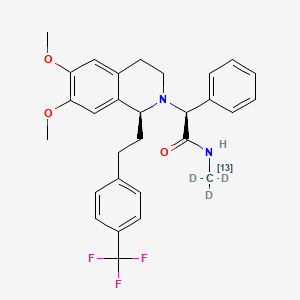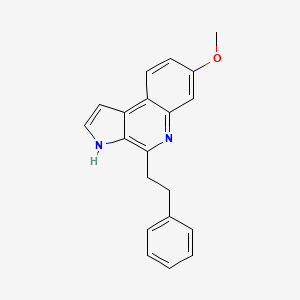
4-Iodotoluene-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C7D7I and a molecular weight of 225.08 g/mol . This compound is characterized by the presence of an iodine atom attached to the para position of a toluene ring, where all hydrogen atoms are replaced by deuterium. It is commonly used in organic synthesis and serves as a valuable tool in various scientific research applications.
Preparation Methods
The synthesis of 4-Iodotoluene-d7 involves multiple stages:
Stage 1:
p-Toluidine is reacted with hydrogen in the presence of water-d2, palladium on activated charcoal, and platinum on activated charcoal at 180°C for 24 hours.Stage 2: The resulting product is treated with hydrogen chloride and sodium nitrite in water and acetone at 3-5°C for 1.25 hours.
Stage 3: Finally, sodium iodide is added to the mixture in water and acetone at -30 to 20°C for 2.41667 hours.
Chemical Reactions Analysis
4-Iodotoluene-d7 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions with phenylboronic acid, catalyzed by palladium-loaded nanotubes.
Coupling Reactions: It can undergo cobalt-catalyzed coupling with thiophenols and alkanethiols.
Cross-Coupling Reactions: Palladium/copper-catalyzed Sonogashira cross-coupling reactions with phenylacetylene have been studied.
Common reagents used in these reactions include palladium catalysts, cobalt catalysts, and copper catalysts. The major products formed from these reactions are various substituted aromatic compounds.
Scientific Research Applications
4-Iodotoluene-d7 is widely used in scientific research, including:
Biology: It is used in the study of biological pathways and mechanisms due to its deuterated nature, which allows for precise tracking in metabolic studies.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Mechanism of Action
The mechanism of action of 4-Iodotoluene-d7 involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The deuterium atoms provide stability and allow for detailed tracking in studies involving metabolic pathways and reaction mechanisms.
Comparison with Similar Compounds
4-Iodotoluene-d7 can be compared with other similar compounds such as:
4-Iodotoluene: The non-deuterated version, which has similar chemical properties but lacks the stability and tracking capabilities provided by deuterium.
4-Bromotoluene: Similar in structure but contains a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chlorotoluene: Contains a chlorine atom, which also affects its reactivity and use in different chemical reactions.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable for research applications requiring precise tracking and stability.
Properties
Molecular Formula |
C7H7I |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-iodo-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
UDHAWRUAECEBHC-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])I)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


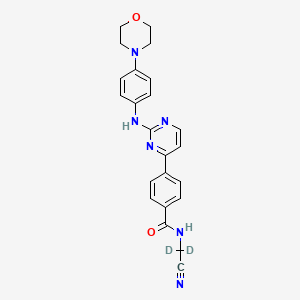
![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)
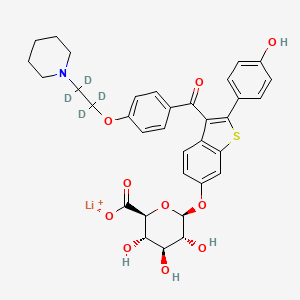
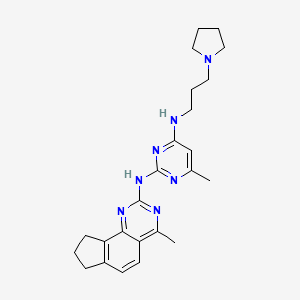
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
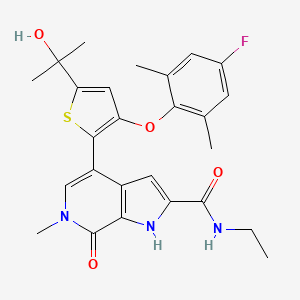
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)
